Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with ethyl, chloroacetyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction leads to the formation of the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and strong bases to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, thiourea for thioxo group formation, and guanidine carbonate for amino group introduction. Reaction conditions often involve aqueous or ethanolic solutions and controlled temperatures .
Major Products Formed
Major products formed from these reactions include various heterocyclic compounds such as pyrimidines, isoxazoles, and azoles. These products are often of significant interest due to their potential biological activities .
Scientific Research Applications
Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Similar core structure but different functional groups.
3-(2-Chloroacetyl)pyridine hydrochloride: Similar chloroacetyl group but different core structure.
Uniqueness
Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a compound belonging to the thienopyridine class. Its unique structure, characterized by a thieno[2,3-b]pyridine core modified with an ethyl ester and a chloroacetamido group, suggests potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₄ClN₃O₃S
- Molecular Weight : Approximately 326.8 g/mol
- Structural Features : The compound features a thienopyridine backbone with specific substituents that enhance its biological properties.
Biological Activities
Research indicates that Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial and antifungal properties. Studies using the disc diffusion method have shown effective inhibition against various bacterial strains.
- Minimum inhibitory concentrations (MICs) were reported in the range of 16–128 µg/ml for different strains, indicating its potential as an antimicrobial agent .
- Cytotoxicity :
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets, including enzymes and receptors associated with microbial growth and cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Contains an amino group instead of chloroacetamido | Potentially different biological activities due to amino functionality |
5-Chloro-N-(thienopyridine)acetamides | Similar thienopyridine core but varied substituents | May exhibit distinct pharmacological profiles |
Thienopyridine derivatives | Broad class with various modifications | Diversity in biological activity based on substituent variations |
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activity of related thienopyridine compounds:
- A study published in MDPI highlighted the synthesis and antioxidant activities of thienopyridine derivatives, indicating that modifications to the core structure can lead to enhanced biological properties .
- Another research explored the role of autotaxin inhibitors in pulmonary fibrosis models, where structural modifications similar to those in Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate were shown to improve pharmacokinetics and efficacy .
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S.ClH/c1-4-20-14(19)12-11(17-9(18)6-15)10-7(2)5-8(3)16-13(10)21-12;/h5H,4,6H2,1-3H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFTVCIOSHXDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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